8-Methoxy-1,4-dioxaspiro[4.5]decane is classified as:
The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane typically involves the following steps:
The molecular structure of 8-Methoxy-1,4-dioxaspiro[4.5]decane can be described as follows:
InChI=1S/C9H16O3/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8H,2-7H2,1H3 .8-Methoxy-1,4-dioxaspiro[4.5]decane can participate in various chemical reactions:
Typical conditions for these reactions include:
The mechanism of action of 8-Methoxy-1,4-dioxaspiro[4.5]decane involves its interaction with biological targets such as enzymes or receptors:
8-Methoxy-1,4-dioxaspiro[4.5]decane has several scientific applications:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9